molecular formula C17H18N2O4S2 B2631201 2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868676-25-9

2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2631201
CAS No.: 868676-25-9
M. Wt: 378.46
InChI Key: XUDQMKQMSDOFDW-UHFFFAOYSA-N
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Description

2-(3-(Phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring fused with a cyclopentane ring, and functionalized with amide and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the microwave-assisted cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amido and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Phenylsulfonyl chloride, EDCI, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted amides and sulfonamides

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive thiophene derivatives. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its functional groups and ring structure may interact with biological targets in a specific manner, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to the electronic properties imparted by the thiophene ring .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The sulfonyl and amido groups could form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar electronic properties but lacking the sulfonyl and cyclopentane functionalities.

    Phenylsulfonylthiophene: Contains the sulfonyl group but lacks the amido and cyclopentane functionalities.

    Cyclopenta[b]thiophene derivatives: Various derivatives with different substituents on the thiophene and cyclopentane rings.

Uniqueness

2-(3-(Phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a fused ring system with both sulfonyl and amido functionalities. This structural complexity may confer unique electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c18-16(21)15-12-7-4-8-13(12)24-17(15)19-14(20)9-10-25(22,23)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDQMKQMSDOFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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